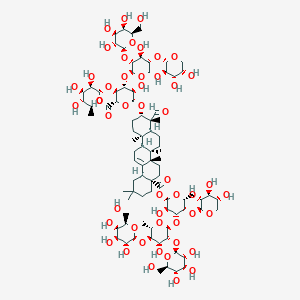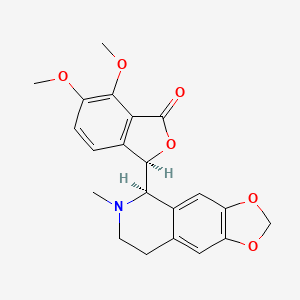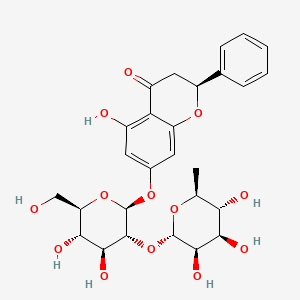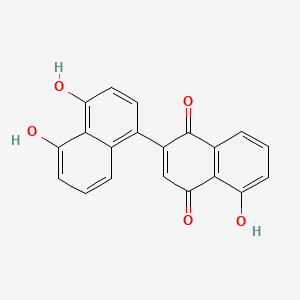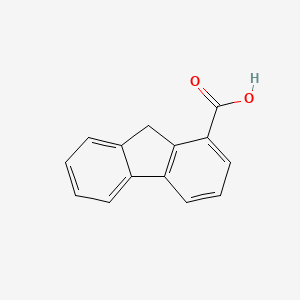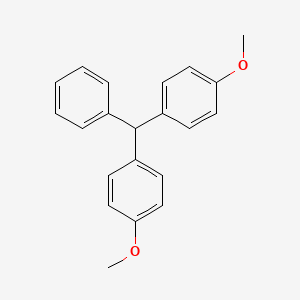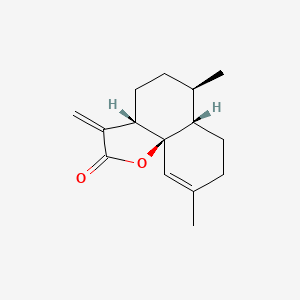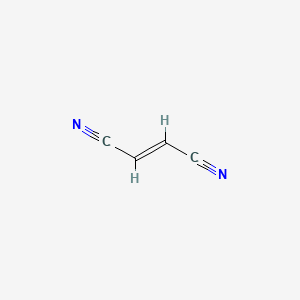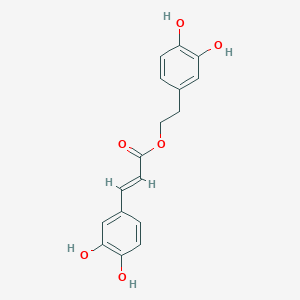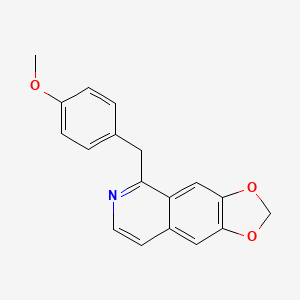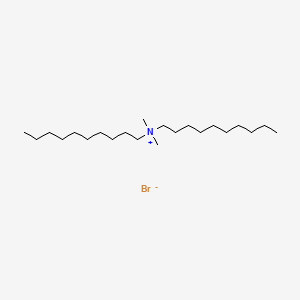
Bromure de didécyldiméthylammonium
Vue d'ensemble
Description
Synthesis Analysis
DDAB serves as a versatile phase-transfer catalyst in various organic transformations. Its synthesis involves quaternization reactions where tertiary amines are treated with alkylating agents. This process highlights its comprehensive role in catalyzing reactions such as C- and N-alkylations, esterifications, and brominations under mild conditions, demonstrating its high efficiency and robustness in organic synthesis (Chidambaram et al., 2007).
Molecular Structure Analysis
The molecular structure of DDAB, specifically in its crystalline form, reveals intricate details about its amphiphilic nature and how it interacts in different environments. Its structure consists of bimolecular layers, indicating how DDAB molecules arrange themselves in a unique bilayer structure, which is critical for its functionality as a surfactant and catalyst (Okuyama et al., 1988).
Chemical Reactions and Properties
DDAB's chemical properties stem from its structure, enabling its use as a phase-transfer catalyst across a broad spectrum of reactions. Its efficacy in organic transformations is notable in processes like synthesis of cyclic disulfides, showcasing its catalytic versatility and the underlying chemical principles that govern its interaction with various reactants (Sonavane et al., 2008).
Physical Properties Analysis
The physical properties of DDAB, such as its phase behavior in aqueous solutions, are pivotal in understanding its functionality in different mediums. Studies utilizing differential scanning calorimetry and X-ray scattering have elucidated the thermal and structural behavior of DDAB dispersions, providing insights into its interactions at the molecular level and its ability to form bilayer structures under various conditions (Feitosa et al., 2012).
Chemical Properties Analysis
The interaction of DDAB with cyclodextrins illustrates its chemical behavior in complex formations, demonstrating its binding affinity and the resultant effects on its physicochemical properties. Such interactions are crucial for understanding DDAB's role in enhancing the efficiency of molecular encapsulation and release mechanisms (Funasaki and Neya, 2000).
Applications De Recherche Scientifique
Activité antibactérienne et antioxydante
Le DDAB a été utilisé dans la formulation de nouveaux produits pharmaceutiques qui présentent à la fois des propriétés antibactériennes et antioxydantes {svg_1}. Ceci est réalisé en combinant des agents pharmaceutiques à l'aide de solvants eutectiques profonds pharmaceutiques (PDES) pour produire des médicaments à double action et réduire la résistance aux médicaments {svg_2}. L'étude a révélé que les PDES peuvent être utilisés pour produire des médicaments avec des fonctionnalités duales {svg_3}.
Contrôle des biofilms
Le DDAB a été appliqué pour contrôler les biofilms de Staphylococcus aureus et Pseudomonas aeruginosa {svg_4}. L'étude a exploré le mécanisme antibactérien du DDAB et son effet sur l'élimination des biofilms {svg_5}. De plus, l'effet du traitement par DDAB combiné à de l'eau électrolysée légèrement acide (SAEW) sur les biofilms de S. aureus ou P. aeruginosa a également été étudié {svg_6}.
Synthèse de silice vésiculaire multilamellaire
Le DDAB peut être utilisé comme co-tensioactif pour synthétiser de la silice vésiculaire multilamellaire bien définie avec un nombre de couches ajustable {svg_7}. Cette application est particulièrement utile dans le domaine de la science des matériaux où les propriétés des matériaux peuvent être affinées en contrôlant leur structure à l'échelle nanométrique {svg_8}.
Synthèse de nanoclusters et de nanocubes d'or
Le DDAB a été utilisé comme tensioactif dans la synthèse de nanoclusters et de nanocubes d'or {svg_9}. Les propriétés tensioactives du DDAB lui permettent de contrôler la taille et la forme des nanoparticules lors de la synthèse, ce qui est crucial pour leurs applications ultérieures dans des domaines tels que la catalyse, l'électronique et la médecine {svg_10}.
Mécanisme D'action
Target of Action
Didecyldimethylammonium bromide (DDAB) is a disinfectant and microbicidal agent . Its primary targets are the phospholipid membrane of Escherichia coli (strain K12) and Cyclopropane mycolic acid synthase 2 of Mycobacterium tuberculosis .
Mode of Action
DDAB interacts with its targets by disrupting the phospholipid membrane, leading to changes in the bacterial cell structure . This interaction results in the bactericidal and microbicidal properties of DDAB .
Biochemical Pathways
It’s known that ddab disrupts the phospholipid membrane, which is crucial for the survival and function of bacteria . This disruption can lead to cell death, contributing to the compound’s disinfectant and microbicidal properties .
Result of Action
The primary result of DDAB’s action is the death of bacteria, due to the disruption of the phospholipid membrane . This makes DDAB an effective disinfectant and microbicidal agent .
Action Environment
The action of DDAB can be influenced by environmental factors. For instance, it has been found to form supersaturated reverse micelles and microemulsions, acting as organized reaction microenvironments for the synthesis of barium sulfate . Additionally, it has been reported that DDAB can modify calcium montmorillonite through direct ion-exchange to synthesize thermally stable organoclay . These properties suggest that the action, efficacy, and stability of DDAB can be influenced by the surrounding environment.
Safety and Hazards
DDAB is corrosive . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
DDAB has been used to produce drugs with dual functionalities . The produced PDES from (ascorbic acid: DDAB) exhibits stronger antibacterial activity against Gram-positive Staphyloccocus aureus and Staphyloccocus epidermidis than gram negatives . One of the most interesting PDESs studied in this research was that of DDAB and ascorbic acid . This forms a eutectic which is far from the solid drugs issues and shows dual functionality like antibacterial and antioxidant activity .
Propriétés
IUPAC Name |
didecyl(dimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N.BrH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXUWVIJIQANV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20256-56-8 (Parent) | |
| Record name | Didecyldimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046528 | |
| Record name | Didecyldimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2390-68-3 | |
| Record name | Didecyl dimethyl ammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didecyldimonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didecyldimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecyldimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDECYLDIMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L098XL5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: DDAB, as a cationic surfactant, primarily targets cell membranes. Its bactericidal mechanism involves disrupting the bacterial cell membrane, causing leakage of cellular contents and ultimately cell death. [, , ] This interaction is driven by electrostatic interactions between the positively charged DDAB and the negatively charged bacterial cell membrane.
A: * Molecular formula: C22H48BrN* Molecular weight: 422.54 g/mol* Spectroscopic data: While specific spectroscopic data is not provided in the abstracts, DDAB can be characterized using techniques like NMR, FTIR, and Mass Spectrometry. []
A: While the abstracts do not specifically mention computational studies on DDAB, theoretical models like the DLVO theory and its modifications have been used to study the stability of DDAB-containing vesicles. [] This suggests that computational approaches can be applied to understand and predict the behavior of DDAB in different systems.
A: The two decyl chains in DDAB contribute significantly to its binding affinity compared to single-chain surfactants. [] Additionally, modifying DDAB vesicles with hyaluronic acid enhances their cellular uptake and antitumor efficacy, highlighting the potential of surface modifications for targeted drug delivery. []
A: DDAB exhibits good stability in various formulations. [, ] Encapsulating DDAB in solid lipid nanoparticles improves the stability and bioavailability of loaded drugs, enhancing their therapeutic efficacy. [] Furthermore, freeze-drying with suitable cryoprotectants, like glucose, can further enhance its stability during storage. []
A: While the abstracts lack detailed PK/PD data for DDAB, one study using a murine model shows that topical DDAB application induces a concentration-dependent increase in lymphocyte proliferation, suggesting potential sensitization and immunological responses. []
A: Adapting Pseudomonas aeruginosa to increasing DDAB concentrations can lead to increased resistance, primarily attributed to changes in membrane fatty acid composition. [] This highlights the potential for bacteria to develop resistance against DDAB and underscores the importance of understanding these mechanisms to counter resistance development.
A: While the provided abstracts lack specific data on long-term effects, one study mentions the acute peroral toxicity of a DDAB-containing disinfectant in mice. [] Additionally, research on topical DDAB application in a murine model revealed potential for irritation and hypersensitivity responses, indicating potential adverse effects. []
A: Modifying DDAB vesicles with hyaluronic acid significantly improves cellular uptake and antitumor efficacy, demonstrating its potential for targeted drug delivery. [] Additionally, formulating DDAB into nanocarriers like solid lipid nanoparticles can enhance drug loading and delivery to target sites, improving therapeutic outcomes. []
ANone: The provided abstracts do not mention any research on biomarkers specifically related to DDAB.
A: Common analytical techniques for characterizing DDAB include NMR, FTIR, and Mass Spectrometry. [] Additionally, ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is a sensitive method for quantifying DDAB in air and surface samples. []
A: DDAB’s solubility in water allows for its use in various formulations, including emulsions and nanoemulsions. [, ] Its ability to form micelles and vesicles above its critical micelle concentration (CMC) also contributes to its solubilization capacity. [, ]
A: The development of an air and surface sampling method using UPLC-MS/MS for quantifying DDAB includes validation steps to ensure accuracy, precision, and low bias. [] This method demonstrates high sensitivity and reproducibility, making it suitable for exposure assessment studies.
A: One study investigating the topical application of DDAB in a murine model reveals significant increases in B-cells, T-cells, and dendritic cells in draining lymph nodes, indicating potential for hypersensitivity responses. [] This finding underscores the need for further investigation into DDAB’s immunological effects and the development of strategies to mitigate potential adverse reactions.
ANone: The provided abstracts do not offer specific details regarding DDAB's interaction with drug transporters or drug-metabolizing enzymes.
ANone: The provided abstracts do not offer specific information regarding recycling and waste management strategies for DDAB.
A: The research presented in the abstracts utilizes various experimental techniques, including spectroscopy, microscopy, and cell-based assays, highlighting the availability of these resources for studying DDAB. [1-27] Additionally, theoretical models and computational approaches can be employed to complement experimental findings and deepen our understanding of DDAB's properties and behavior. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




